GS39783 is a synthetically derived compound that acts as a positive allosteric modulator of γ-Aminobutyric acid B (GABAB) receptors. [, , ] This means that it enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABAB receptor site. [, , ] GS39783 has been primarily investigated for its potential therapeutic applications in neurological and psychiatric disorders, showing particular promise as a potential anxiolytic agent. []
GS39783 exerts its effects by binding to an allosteric site on the GABAB receptor, distinct from the GABA binding site. [, ] This binding event enhances the affinity and efficacy of GABA at the receptor. [, ] Specifically, GS39783 increases the proportion of GABAB receptors in the high-affinity, G protein-coupled state, thereby promoting downstream signaling events. [] This leads to an amplification of the inhibitory effects of GABA, resulting in a decrease in neuronal excitability. [, ]
Importantly, unlike traditional GABAB receptor agonists like baclofen, GS39783 does not appear to produce undesirable side effects such as sedation, hypothermia, or motor impairment. [] This improved side effect profile makes it a particularly promising candidate for therapeutic development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4